physicochemical properties of isobutyl glycidyl ether
physicochemical properties of isobutyl glycidyl ether
An In-depth Technical Guide on the Physicochemical Properties of Isobutyl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core . It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound is utilized. This document details properties such as molecular weight, boiling point, density, and viscosity, and includes detailed experimental protocols for their determination. It also covers the reactivity, stability, and spectroscopic characteristics of isobutyl glycidyl ether, supported by relevant data and methodologies.
Introduction
Isobutyl glycidyl ether, with the IUPAC name 2-((2-methylpropoxy)methyl)oxirane, is a colorless liquid with a characteristically slight ethereal odor.[1] It belongs to the class of glycidyl ethers, which are characterized by the presence of an epoxide ring and an ether linkage. This dual functionality makes it a valuable reactive diluent in epoxy resin formulations, where it is used to reduce viscosity and improve handling characteristics.[1] Its applications also extend to being a stabilizer for chlorinated solvents and as a chemical intermediate in the synthesis of other organic compounds.[1] A thorough understanding of its physicochemical properties is crucial for its safe handling, application, and the development of new uses.
Physicochemical Properties
The fundamental physical and chemical properties of isobutyl glycidyl ether are summarized in the tables below. These properties are essential for a variety of applications, from predicting its behavior in different environments to designing chemical processes.
General and Physical Properties
A compilation of the general and physical properties of isobutyl glycidyl ether is presented in Table 1. These properties provide a basic understanding of the compound's physical state and behavior under standard conditions.
Table 1: General and Physical Properties of Isobutyl Glycidyl Ether
| Property | Value | Reference(s) |
| IUPAC Name | 2-((2-methylpropoxy)methyl)oxirane | |
| CAS Number | 3814-55-9 | [2] |
| Molecular Formula | C₇H₁₄O₂ | [3] |
| Molecular Weight | 130.18 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Odor | Slight ethereal, irritating | [1][3] |
| Boiling Point | 159.5 °C at 750 mmHg | [2] |
| Density | 0.909 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.416 | [2] |
| Flash Point | 49.2 °C | [4] |
| Viscosity | 1.36 mPa·s at 25 °C | [5] |
| Vapor Pressure | 0.43 kPa at 25 °C | [6] |
Solubility
The solubility of isobutyl glycidyl ether in water and organic solvents is a critical parameter for its application in various formulations. Glycidyl ethers, in general, are readily soluble in organic solvents.[7]
Table 2: Solubility of Isobutyl Glycidyl Ether
| Solvent | Solubility | Reference(s) |
| Water | 20 g/L at 20 °C | [5] |
| Organic Solvents | Readily soluble | [7] |
Experimental Protocols
The accurate determination of physicochemical properties relies on standardized experimental procedures. This section details the methodologies for measuring the key properties of isobutyl glycidyl ether.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
-
Methodology: The boiling range of isobutyl glycidyl ether can be determined using a method analogous to ASTM D1078, "Standard Test Method for Distillation Range of Volatile Organic Liquids."
-
Apparatus: A distillation flask, condenser, graduated cylinder, and a calibrated thermometer or temperature probe are required.
-
Procedure: A specified volume of the sample is placed in the distillation flask. The sample is heated, and the vapor is passed through the condenser. The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point. The temperature is continuously monitored as the distillation proceeds. The final boiling point is the maximum temperature observed during the distillation. The boiling point is typically reported at a standard pressure of 760 mmHg.
-
Determination of Density
Density is the mass of a substance per unit volume.
-
Methodology: The density of isobutyl glycidyl ether can be determined using ASTM D4052, "Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter."
-
Apparatus: A digital density meter with a U-tube oscillator is used.
-
Procedure: A small sample of the liquid is introduced into the oscillating U-tube. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample. The measurement is performed at a controlled temperature, typically 25 °C.
-
Determination of Viscosity
Viscosity is a measure of a fluid's resistance to flow.
-
Methodology: The viscosity of isobutyl glycidyl ether can be determined using a rotational viscometer according to ASTM D2196, "Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer."
-
Apparatus: A rotational viscometer with a suitable spindle.
-
Procedure: The viscometer spindle is immersed in the liquid sample, which is maintained at a constant temperature (e.g., 25 °C). The spindle is rotated at a known speed, and the torque required to overcome the viscous drag of the fluid is measured. This torque reading is then converted to a viscosity value in mPa·s.
-
Reactivity and Stability
The reactivity of isobutyl glycidyl ether is primarily governed by the strained epoxide ring, which is susceptible to ring-opening reactions.
Reactivity with Acids, Bases, and Nucleophiles
The epoxide ring of glycidyl ethers can be opened by a variety of reagents:
-
Acid Catalysis: In the presence of an acid catalyst, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack.
-
Base Catalysis: Strong bases can deprotonate a nucleophile, increasing its reactivity towards the less sterically hindered carbon of the epoxide ring.
-
Nucleophilic Ring-Opening: A wide range of nucleophiles, including water, alcohols, amines, and thiols, can react with the epoxide ring, leading to the formation of a diol, ether, amino alcohol, or thioether, respectively.
The general workflow for the synthesis of glycidyl ethers involves the reaction of an alcohol with epichlorohydrin followed by dehydrochlorination.
Caption: Synthesis of Isobutyl Glycidyl Ether.
Thermal Stability
The thermal stability of epoxy compounds is a critical factor in their application, particularly at elevated temperatures.
-
Methodology: The thermal stability of isobutyl glycidyl ether can be evaluated using Thermogravimetric Analysis (TGA) .
-
Apparatus: A thermogravimetric analyzer.
-
Procedure: A small sample of the material is placed in a sample pan and heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The resulting TGA curve provides information on the onset of decomposition and the temperature at which significant weight loss occurs. For glycidyl azide polyol energetic thermoplastic elastomer (GAP-ETPE), the decomposition of the -N3 group starts at 233 °C and ends at 284 °C, with the maximum mass-losing peak at 252 °C. The polyether skeleton of GAP-ETPE binder decomposes between 322 and 478 °C.[8] For a diglycidyl ether of bisphenol A (DGEBA)/4,4'-methylene dianiline (MDA) system, the material is stable up to about 300°C and decomposes abruptly at around 350°C.[9]
-
Hydrolytic Stability
Glycidyl ethers can undergo hydrolysis, particularly under acidic or basic conditions, which leads to the opening of the epoxide ring to form a diol.
-
Methodology: The hydrolytic stability can be assessed by monitoring the concentration of isobutyl glycidyl ether over time in aqueous solutions at different pH values and temperatures.
-
Apparatus: pH meter, constant temperature bath, and an analytical instrument for quantification (e.g., GC-MS or HPLC).
-
Procedure: Isobutyl glycidyl ether is dissolved in aqueous buffer solutions of known pH. The solutions are maintained at a constant temperature. Aliquots are withdrawn at various time intervals and analyzed to determine the remaining concentration of the glycidyl ether. The hydrolysis rate can then be calculated. For example, the hydrolysis of esters is known to be catalyzed by both acids and bases.[10]
-
Peroxide Formation
Like other ethers, isobutyl glycidyl ether can form explosive peroxides upon exposure to air and light.[1]
-
Methodology: The peroxide value can be determined by iodometric titration.
-
Apparatus: Burette, flask, and standard reagents.
-
Procedure: The sample is dissolved in a suitable solvent (e.g., a mixture of acetic acid and chloroform) and treated with a saturated solution of potassium iodide. Any peroxides present will oxidize the iodide to iodine. The liberated iodine is then titrated with a standardized solution of sodium thiosulfate using a starch indicator. The peroxide value is expressed in milliequivalents of active oxygen per kilogram of sample.
-
The logical workflow for assessing the stability of isobutyl glycidyl ether is depicted below.
Caption: Workflow for Stability Assessment.
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and identification of isobutyl glycidyl ether.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of a glycidyl ether will show characteristic signals for the protons of the epoxide ring, the ether linkage, and the alkyl group. For ethers, hydrogens on the carbon adjacent to the ether oxygen typically appear in the 3.4-4.5 ppm range. Protons on the epoxide ring are generally found between 2.5 and 3.5 ppm.[11]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the epoxide ring and the isobutyl group. Carbons adjacent to the ether oxygen typically resonate in the 50-80 ppm region, while the epoxide carbons appear at 40-60 ppm.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Methodology: A sample of isobutyl glycidyl ether is analyzed using an FTIR spectrometer.
-
Characteristic Absorptions: Ethers exhibit a strong C-O stretching vibration in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The presence of the epoxide ring can also give rise to characteristic bands.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.
-
Methodology: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
Expected Fragmentation: The mass spectrum of isobutyl glycidyl ether would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways for ethers include cleavage of the C-O bond and the C-C bond adjacent to the oxygen. The base peak in the mass spectra of t-butyl glyceryl ethers is at m/z 57, corresponding to the [C₄H₉]⁺ fragment ion.
-
Conclusion
This technical guide has provided a detailed examination of the . The data presented in the tables, along with the detailed experimental protocols, offer a valuable resource for scientists and researchers. The information on reactivity, stability, and spectroscopic characteristics further enhances the understanding of this versatile compound. It is imperative to handle isobutyl glycidyl ether with appropriate safety precautions, particularly concerning its potential for peroxide formation and its reactivity. This guide serves as a foundational document to support the safe and effective use of isobutyl glycidyl ether in various scientific and industrial applications.
References
- 1. sfdchem.com [sfdchem.com]
- 2. GLYCIDYL ISOBUTYL ETHER | 3814-55-9 [chemicalbook.com]
- 3. n-Butyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. yg-chem.co.jp [yg-chem.co.jp]
- 6. sanei.or.jp [sanei.or.jp]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. mdpi.com [mdpi.com]
- 9. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chem.libretexts.org [chem.libretexts.org]
